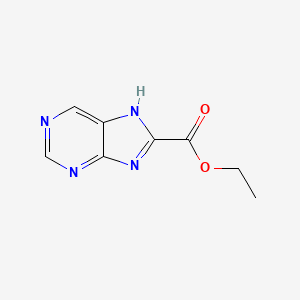

ethyl 7H-purine-8-carboxylate

CAS No.:

Cat. No.: VC18333851

Molecular Formula: C8H8N4O2

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8N4O2 |

|---|---|

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | ethyl 7H-purine-8-carboxylate |

| Standard InChI | InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-5-3-9-4-10-6(5)12-7/h3-4H,2H2,1H3,(H,9,10,11,12) |

| Standard InChI Key | ABKVZJHUDPOTES-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC2=NC=NC=C2N1 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Ethyl 7H-purine-8-carboxylate belongs to the purine family, featuring a bicyclic aromatic system fused from pyrimidine and imidazole rings. The substitution pattern includes:

-

C8 position: Ethoxycarbonyl group ().

-

Tautomerism: The 7H designation indicates the hydrogen resides on N7, distinguishing it from 9H tautomers common in natural purines like adenine and guanine .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 192.18 g/mol | |

| CAS Registry Number | 1593450-87-3 | |

| Tautomeric form | 7H-purine |

Electronic and Steric Features

The electron-withdrawing carboxylate ester at C8 influences the electron density of the purine ring, potentially enhancing reactivity toward nucleophilic substitution or metal-catalyzed coupling reactions. Steric hindrance from the ethyl group may direct regioselectivity in further functionalization .

Synthesis and Functionalization

Multicomponent Synthesis

Aminomalononitrile (AMN), urea, and α-amino acid methyl esters have been employed in multicomponent reactions to generate C8-substituted purines. While focuses on prebiotic chemistry, analogous conditions (microwave irradiation, acetonitrile/water solvent systems) could adapt to synthesize ethyl 7H-purine-8-carboxylate by substituting urea with ethyl cyanoacetate or related reagents.

Cyclization of Imidazole Intermediates

Purine rings are often constructed via cyclization of 4,5-diaminoimidazole intermediates. For example:

-

Amination: Condensation of ethyl glyoxalate with guanidine yields 4,5-diaminoimidazole-2-carboxylate .

-

Ring Closure: Treatment with formic acid or urea under microwave-assisted conditions facilitates cyclization to the purine skeleton .

Table 2: Representative Synthesis Routes

| Method | Key Reagents | Yield | Source |

|---|---|---|---|

| Multicomponent reaction | AMN, urea, amino acid esters | 45–70% | |

| Imidazole cyclization | Ethyl glyoxalate, guanidine | 50–65% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester moiety. Limited aqueous solubility () .

-

Stability: Sensitive to hydrolysis under acidic or basic conditions, necessitating storage at 2–8°C under inert atmosphere .

Acid-Base Behavior

Purine derivatives exhibit multiple pKa values corresponding to deprotonation of ring nitrogens and the carboxylate group. Based on analogous compounds :

-

N1 protonation: .

-

N7 deprotonation: .

-

Ester hydrolysis: pH-dependent, with faster degradation above pH 9.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Biological Activity and Applications

Antithyroid Activity

8-Sulfanylpurine derivatives exhibit thyroperoxidase inhibition, suggesting potential for hyperthyroidism treatment . Ethyl 7H-purine-8-carboxylate could serve as a precursor for such agents via thiolation reactions.

Peptide Nucleic Acid (PNA) Synthesis

C8-modified purines are incorporated into PNAs for antisense therapeutics. The carboxylate ester allows conjugation to peptide backbones, enhancing cellular uptake .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume